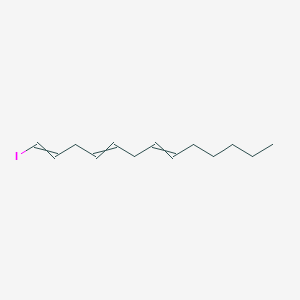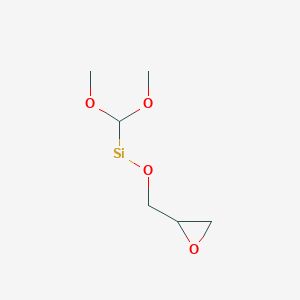![molecular formula C14H12Cl2N4O2 B14422306 2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride CAS No. 80473-48-9](/img/structure/B14422306.png)
2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride is a diazonium compound characterized by the presence of two diazonium groups attached to a benzene ring, which are further connected by an ethane-1,2-diylbis(oxy) linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride typically involves the diazotization of an appropriate aromatic amine precursor. The general synthetic route includes:
Formation of the Aromatic Amine Precursor: This involves the reaction of aniline derivatives with ethylene glycol to form the bis(oxy) linked aromatic amine.
Diazotization: The aromatic amine is then treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, such as Sandmeyer reactions, to form various substituted aromatic compounds.
Coupling Reactions: The compound can undergo azo coupling reactions with phenols and amines to form azo dyes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include copper(I) chloride or bromide for Sandmeyer reactions.
Coupling Reactions: Typically carried out in alkaline conditions using sodium hydroxide or potassium hydroxide.
Major Products
Substitution Reactions: Products include halogenated aromatic compounds.
Coupling Reactions: Products include azo dyes, which are widely used in textile and pigment industries.
Applications De Recherche Scientifique
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential in drug development and as a diagnostic reagent.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of 2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride involves the formation of reactive intermediates, such as aryl radicals, during its reactions. These intermediates can then participate in various chemical transformations, leading to the formation of the desired products. The molecular targets and pathways involved depend on the specific reaction and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-[Ethane-1,2-diylbis(oxy)]bis(benzene-1-diazonium) dichloride: Similar structure but different linkage.
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) sulfate: Different counterion.
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) tetrafluoroborate: Different counterion.
Uniqueness
2,2’-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride is unique due to its specific diazonium groups and ethane-1,2-diylbis(oxy) linkage, which confer distinct reactivity and stability compared to other diazonium compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
80473-48-9 |
|---|---|
Formule moléculaire |
C14H12Cl2N4O2 |
Poids moléculaire |
339.2 g/mol |
Nom IUPAC |
2-[2-(2-diazoniophenoxy)ethoxy]benzenediazonium;dichloride |
InChI |
InChI=1S/C14H12N4O2.2ClH/c15-17-11-5-1-3-7-13(11)19-9-10-20-14-8-4-2-6-12(14)18-16;;/h1-8H,9-10H2;2*1H/q+2;;/p-2 |
Clé InChI |
OMGAOXFRGRAVFE-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C(=C1)[N+]#N)OCCOC2=CC=CC=C2[N+]#N.[Cl-].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
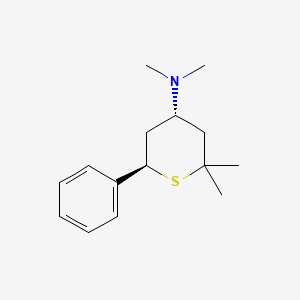
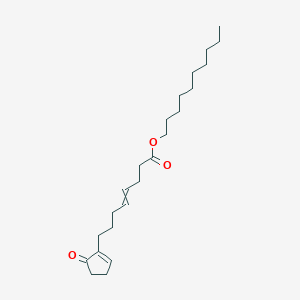
sulfanium iodide](/img/structure/B14422268.png)
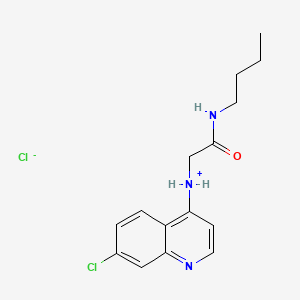
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![1-(Benzenesulfonyl)-2-[(morpholin-4-yl)methyl]-3-(phenylsulfanyl)-1H-indole](/img/structure/B14422277.png)
![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
